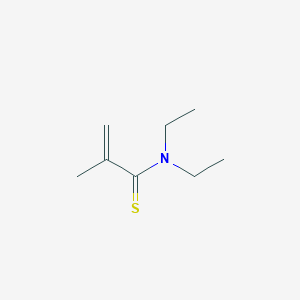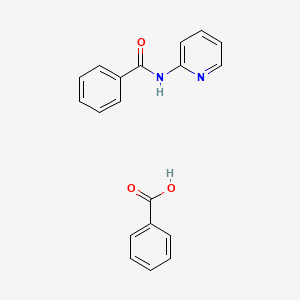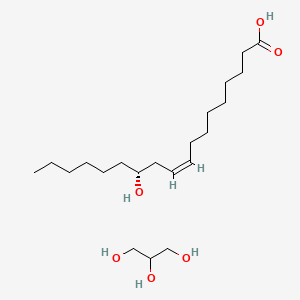![molecular formula C8H19O4PSi B14469761 Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester CAS No. 65220-89-5](/img/structure/B14469761.png)
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of the trimethylsilyl group adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester can be achieved through various methods. One common approach involves the Michaelis–Arbuzov reaction, where trimethylphosphite reacts with an alkyl halide to form the phosphonate ester . This reaction typically requires the presence of a catalyst, such as methyl iodide, and is conducted under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields.
科学研究应用
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester has a wide range of scientific research applications:
作用机制
The mechanism of action of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating various biological functions .
相似化合物的比较
Similar Compounds
- Phosphonic acid, [1-[(trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester
- Dimethyl methylphosphonate
Uniqueness
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is unique due to its specific structural features, including the trimethylsilyl group and the propenyl moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
65220-89-5 |
|---|---|
分子式 |
C8H19O4PSi |
分子量 |
238.29 g/mol |
IUPAC 名称 |
1-dimethoxyphosphorylprop-2-enoxy(trimethyl)silane |
InChI |
InChI=1S/C8H19O4PSi/c1-7-8(12-14(4,5)6)13(9,10-2)11-3/h7-8H,1H2,2-6H3 |
InChI 键 |
FWUGCSLARLFXOO-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(C=C)O[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
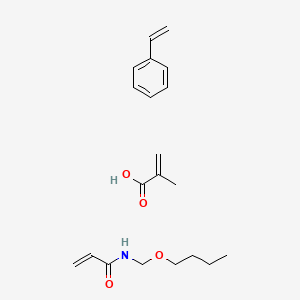
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
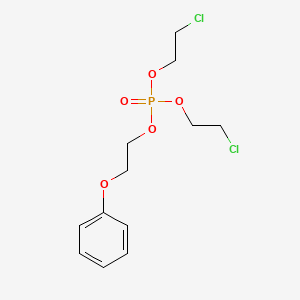
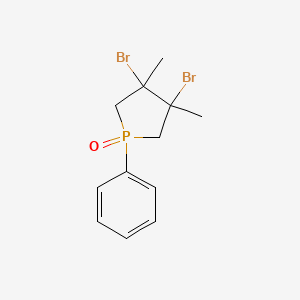
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
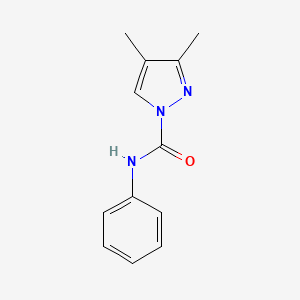
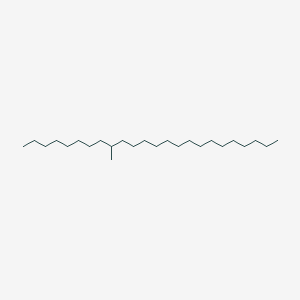
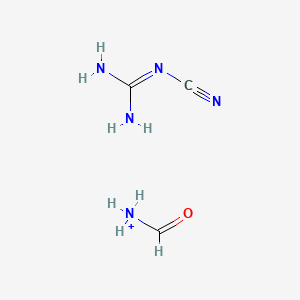
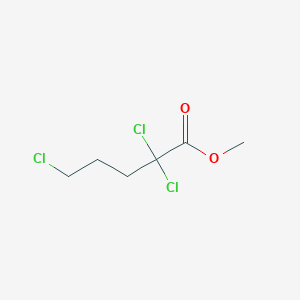
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
